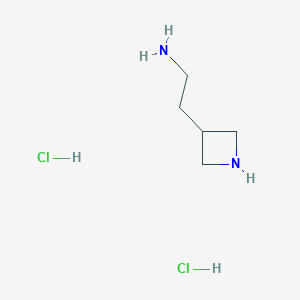
2-(Azetidin-3-yl)ethanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)ethanaminedihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanaminedihydrochloride typically involves the reaction of azetidine with ethylamine under controlled conditions. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)ethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines.
Scientific Research Applications
2-(Azetidin-3-yl)ethanaminedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)ethanamine: This compound is structurally similar but differs in the position of the nitrogen atom within the azetidine ring.
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: Another related compound with a different functional group attached to the azetidine ring.
Uniqueness
2-(Azetidin-3-yl)ethanaminedihydrochloride is unique due to its specific structural features and the presence of the ethanamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H14Cl2N2 |
|---|---|
Molecular Weight |
173.08 g/mol |
IUPAC Name |
2-(azetidin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-1-5-3-7-4-5;;/h5,7H,1-4,6H2;2*1H |
InChI Key |
MNBFETFGQBMRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















